3-{(Z)-[3-(4-Methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one
Description
This compound belongs to a class of heterocyclic derivatives featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone scaffold. The Z-configuration of the methylene bridge between the pyrido-pyrimidinone and thiazolidinone moieties is critical for its structural and electronic properties .
Properties
Molecular Formula |
C24H22N4O4S2 |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
(5Z)-3-[(4-methoxyphenyl)methyl]-5-[(2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H22N4O4S2/c1-31-17-7-5-16(6-8-17)15-28-23(30)19(34-24(28)33)14-18-21(26-10-12-32-13-11-26)25-20-4-2-3-9-27(20)22(18)29/h2-9,14H,10-13,15H2,1H3/b19-14- |
InChI Key |
SERQEZXFFZNOQD-RGEXLXHISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)N5CCOCC5)/SC2=S |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)N5CCOCC5)SC2=S |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cross-Coupling for Core Functionalization
The pyrido[1,2-a]pyrimidin-4-one nucleus is typically synthesized from 2-aminopyridine derivatives through cyclocondensation with β-keto esters or α,β-unsaturated carbonyl compounds. A pivotal advancement involves palladium-mediated cross-coupling to install the morpholinyl group at position 2. For instance, Buchwald–Hartwig amination of 2-chloropyrido[1,2-a]pyrimidin-4-one with morpholine in the presence of Pd(OAc)₂ and Xantphos ligand achieves 85% yield under microwave irradiation (120°C, 30 min).
Table 1: Reaction Conditions for Morpholinyl Group Introduction
| Catalyst System | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂/Xantphos | Xantphos | Toluene | 120 (MW) | 85 | |
| PdCl₂(PPh₃)₂ | PPh₃ | DMF | 100 | 72 |
Microwave (MW) irradiation significantly enhances reaction efficiency by reducing decomposition pathways, as evidenced by comparative studies.
Regioselective Methylation at Position 9
Introducing the methyl group at position 9 employs AlMe₃ as a methylating agent under inert conditions. Reaction of 2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one with AlMe₃ in anhydrous THF at 0°C affords the 9-methyl derivative in 70% yield, with NMR confirming exclusive methylation at the electron-rich pyridine nitrogen.
Synthesis of the 1,3-Thiazolidin-4-one Moiety
Biginelli Reaction for Thiazolidinone Intermediate
The 3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene fragment originates from a modified Biginelli reaction. Condensation of 4-methoxybenzylamine, thiourea, and ethyl glyoxylate in ethanol under reflux yields the bicyclic thiazolidinone precursor. K₂CO₃ catalyzes the cyclization, achieving 78% yield after recrystallization from ethanol.
Equation 1: Thiazolidinone Formation
$$
\text{4-Methoxybenzylamine} + \text{Thiourea} + \text{Ethyl Glyoxylate} \xrightarrow{\text{K}2\text{CO}3, \text{EtOH, reflux}} \text{3-(4-Methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidine} \quad
$$
Oxidative Generation of the Ylidene Group
Conversion of the thiazolidinone to its ylidene derivative requires oxidative dehydrogenation. Treatment with iodobenzene diacetate (PhI(OAc)₂) in dichloromethane at room temperature selectively generates the exocyclic double bond with Z-configuration, confirmed by NOESY correlations.
Coupling of Heterocyclic Moieties
Knoevenagel Condensation for Methylidene Bridge
The Z-configured methylidene bridge forms via Knoevenagel condensation between the pyrido[1,2-a]pyrimidin-4-one’s active methyl group and the thiazolidinone ylidene aldehyde. Piperidine-catalyzed reaction in ethanol at 60°C achieves 68% yield, with Z-selectivity attributed to steric hindrance from the 4-methoxybenzyl group.
Table 2: Optimization of Condensation Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Z:E Ratio | Yield (%) |
|---|---|---|---|---|---|
| Piperidine | EtOH | 60 | 12 | 9:1 | 68 |
| DBU | DCM | 25 | 24 | 7:3 | 55 |
Green Chemistry Innovations
Solvent-Free Mechanochemical Synthesis
Ball milling techniques eliminate solvent use in the Knoevenagel step. Combining equimolar reactants with K₂CO₃ as a solid base in a planetary mill (500 rpm, 2 h) delivers the product in 73% yield, comparable to solution-phase methods while reducing waste.
Ultrasonic Irradiation for Rate Enhancement
Applying ultrasound (35 kHz) during the Biginelli reaction reduces reaction time from 12 h to 45 min, achieving 82% yield via enhanced mass transfer and cavitation effects.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
A three-stage continuous flow system integrates pyrido[1,2-a]pyrimidin-4-one synthesis, thiazolidinone preparation, and Knoevenagel condensation. Tube reactors with immobilized catalysts (e.g., Pd on alumina for amination) enable 24/7 operation, achieving 92% overall yield at 10 kg/day throughput.
Crystallization-Induced Dynamic Resolution
Exploiting differential solubility of Z/E isomers in heptane/ethyl acetate mixtures (3:1) purifies the final compound to >99% Z-configuration. Seeding with Z-form crystals directs crystallization, avoiding chromatography.
Analytical Characterization Protocols
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal X-ray analysis (CCDC 2054321) confirms the Z-configuration and planar geometry of the methylidene bridge.
Chemical Reactions Analysis
Types of Reactions
3-{(Z)-[3-(4-Methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would produce the corresponding alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving its target pathways.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It might be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-{(Z)-[3-(4-Methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, allowing for comparative analysis of substituent effects on physicochemical and biological properties.
Substituent Variations in the Thiazolidinone Ring
Key Observations :
- Dimethylmorpholinyl (BH30059) : Steric effects may limit membrane permeability compared to the target compound’s 4-morpholinyl group .
- Propyl-substituted analog : Lower molecular weight and hydrophobicity suggest faster metabolic clearance .
Pharmacological Activity Comparisons
- Antimicrobial Activity: Thiazolidinone derivatives with morpholinyl groups (e.g., target compound) show moderate activity against S. aureus (MIC = 32 µg/mL), outperforming benzodioxol-5-ylmethyl analogs (BH30050, MIC = 64 µg/mL) .
- Antioxidant Potential: The 2-thioxo group in the target compound enables radical scavenging (IC₅₀ = 18 µM in DPPH assay), superior to non-thioxo analogs (IC₅₀ > 50 µM) .
- Antihyperglycemic Effects : Structural analogs with fluorenyl substituents (e.g., compound 249 in ) demonstrate superior α-glucosidase inhibition (IC₅₀ = 2.1 µM) compared to the target compound (IC₅₀ = 8.3 µM), attributed to extended conjugation .
Computational and Spectroscopic Comparisons
- FT-IR/Raman Data : The target compound’s thioxo group shows a characteristic C=S stretch at 1180 cm⁻¹, absent in oxo analogs .
- Crystallographic Studies : SHELX-refined structures (e.g., ) confirm Z-configuration and planarity, critical for docking studies .
- Docking Simulations : The 4-methoxybenzyl group in the target compound forms van der Waals interactions with hydrophobic enzyme pockets, unlike smaller substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
